1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 627526-46-9
VCID: VC11711153
InChI: InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC
Molecular Formula: C17H21BO3
Molecular Weight: 284.2 g/mol

1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-

CAS No.: 627526-46-9

Cat. No.: VC11711153

Molecular Formula: C17H21BO3

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl- - 627526-46-9

Specification

CAS No. 627526-46-9
Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
IUPAC Name 2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-11-10-12-8-6-7-9-13(12)15(14)19-5/h6-11H,1-5H3
Standard InChI Key IRUQGZJTKOOZQO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core, where the boron atom is coordinated to two oxygen atoms from a pinacol-derived diol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester is further substituted at the 2-position with a 1-methoxy-2-naphthalenyl group, introducing aromaticity and steric bulk. The methoxy group at the 1-position of the naphthalene ring enhances electronic stabilization, while the fused aromatic system contributes to π-π stacking interactions in polymeric applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁BO₃
Molecular Weight284.2 g/mol
IUPAC Name2-(1-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)OC
InChIKeyIRUQGZJTKOOZQO-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm). The ¹¹B NMR spectrum typically shows a resonance near 30 ppm, characteristic of tetracoordinated boron in dioxaborolanes . Mass spectrometry (MS) under electron ionization conditions fragments the molecule at the B–O bond, yielding peaks corresponding to the naphthalenyl-methoxy moiety (m/z 171) and the pinacol boronate fragment (m/z 113).

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-(1-methoxy-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established methodologies for boronic ester formation. A representative procedure involves:

  • Lithiation of 1-methoxy-2-bromonaphthalene: Treatment with n-butyllithium generates a naphthalenyl lithium intermediate.

  • Boration: Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronic ester group.

  • Workup: Aqueous quenching and purification via column chromatography yield the target compound in >85% purity .

Table 2: Synthetic Conditions

ParameterDetailSource
Starting Materials1-Methoxy-2-bromonaphthalene, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CatalystNone (stoichiometric conditions)
Temperature-78°C (lithiation), 25°C (boration)
SolventTetrahydrofuran (THF)

Scalability and Yield

Industrial-scale production employs continuous flow reactors to enhance reproducibility, with yields exceeding 90% under optimized conditions . Critical challenges include moisture sensitivity, necessitating inert atmospheres (N₂ or Ar) during handling .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust arylboronic ester partner in Suzuki-Miyaura reactions, enabling C–C bond formation with aryl halides. Its steric profile suppresses homo-coupling, a common side reaction in less hindered boronic acids. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ produces 4-methyl-1-methoxy-2-naphthalenylbenzene in 78% yield.

Polymer Synthesis

Incorporation into conjugated polymers enhances optoelectronic properties. Copolymers with benzothiadiazole exhibit broad absorption spectra (λₐᵦₛ ~450–600 nm) and low bandgaps (~1.8 eV), making them candidates for organic photovoltaics .

Table 3: Optical Properties of Representative Polymer

Polymer Compositionλₐᵦₛ (nm)Bandgap (eV)Application
P(BNT-BT)5401.9Organic solar cells
P(BNT-DTBT)5801.7Light-emitting diodes

Future Research Directions

  • Catalyst Development: Designing chiral dioxaborolanes for asymmetric synthesis.

  • Polymer Engineering: Tuning substituents to achieve narrower bandgaps for near-infrared applications.

  • Biological Screening: Expanding kinase inhibition assays to include PI3K and EGFR targets.

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